molecular formula C10H12N2 B3222561 3-[(1S)-1-Aminopropyl]benzonitrile CAS No. 1213594-26-3

3-[(1S)-1-Aminopropyl]benzonitrile

Cat. No.: B3222561
CAS No.: 1213594-26-3
M. Wt: 160.22
InChI Key: ZZYQHXDJIYSGKO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1S)-1-Aminopropyl]benzonitrile is a chiral organic compound featuring a benzonitrile core substituted with a (1S)-configured aminopropyl group at the 3-position. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol.

Properties

IUPAC Name

3-[(1S)-1-aminopropyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQHXDJIYSGKO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the ammoxidation of toluene is the preferred method due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as vanadium oxide, to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-[(1S)-1-Aminopropyl]benzonitrile can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzamide or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1S)-1-Aminopropyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1S)-1-Aminopropyl]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminopropyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-[(1S)-1-Aminopropyl]benzonitrile with key analogs from the evidence:

Compound Name Structure/Substituents CAS RN Purity Price (5g) Applications References
3-[(1S)-1-Aminopropyl]benzonitrile 3-position: (1S)-1-aminopropyl Not provided Not available Not available Pharmaceutical intermediates, chiral synthesis Inferred
3-(Aminomethyl)benzonitrile 3-position: aminomethyl 10406-24-3 >97.0% (GC) JPY 36,000 Organic synthesis, intermediates
4-Amino-3-methylbenzonitrile 4-amino, 3-methyl substituents 78881-21-7 >97.0% (HLC) JPY 10,000 Agrochemicals, dyes
Benazepril Hydrochloride Complex benzazepine-ester structure 86541-74-4 Not specified Not available ACE inhibitor (pharmaceutical)
4-(3-(2-(10H-Phenoxazin-10-yl)... Carbazole-phenoxazine-benzonitrile Patent Not specified Not available TADF materials for OLEDs

Key Observations :

  • Substituent Position: Moving the aminoalkyl group from the 3- to 4-position (e.g., 4-Amino-3-methylbenzonitrile) alters electronic properties and reactivity, impacting applications in agrochemicals versus pharmaceuticals .
  • Complexity: Benazepril Hydrochloride () incorporates a benzazepine core and ester groups, highlighting that 3-[(1S)-1-Aminopropyl]benzonitrile could serve as a simpler chiral intermediate in similar drug syntheses .
  • Optoelectronic Applications: Unlike OLED-focused derivatives (), the main compound lacks extended conjugation (e.g., phenoxazine/carbazole), limiting its use in electronics but retaining utility as a precursor .

Physicochemical Properties

  • Molecular Weight: The main compound (161.23 g/mol) is heavier than simpler analogs (e.g., 132.16 g/mol for 3-(Aminomethyl)benzonitrile) due to the longer aminopropyl chain .
  • Solubility : Hydrochloride salts (e.g., Benazepril Hydrochloride) exhibit higher aqueous solubility than free bases, suggesting that salt formation could enhance the main compound’s bioavailability in drug formulations .
  • Purity and Cost: High-purity analogs like 3-(Aminomethyl)benzonitrile (>97.0% GC purity) command premium prices (JPY 36,000/5g), implying that the main compound’s synthesis and purification may also be cost-intensive .

Biological Activity

3-[(1S)-1-Aminopropyl]benzonitrile, with the CAS number 1213594-26-3, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound 3-[(1S)-1-Aminopropyl]benzonitrile features a benzonitrile moiety with an aminopropyl substituent. Its molecular formula is C10H12N2, which contributes to its interactions with biological systems. The presence of the amino group allows for potential interactions with neurotransmitter systems and various receptors.

The biological activity of 3-[(1S)-1-Aminopropyl]benzonitrile is primarily attributed to its ability to interact with neurotransmitter receptors and transporters. It has been suggested that the compound may act as a selective modulator of neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin. This interaction can influence various physiological processes including mood regulation, cognition, and motor control.

Pharmacological Effects

Research indicates that 3-[(1S)-1-Aminopropyl]benzonitrile exhibits several pharmacological effects:

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectionReduction in oxidative stress
AnticancerInhibition of cell proliferation

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant potential of various benzonitrile derivatives, 3-[(1S)-1-Aminopropyl]benzonitrile was evaluated for its effect on behavior in rodent models. The results indicated a significant decrease in despair-like behavior in the forced swim test, suggesting an antidepressant effect consistent with increased levels of monoamines in the brain.

Case Study 2: Neuroprotective Effects

A neuroprotective study focused on the compound's ability to mitigate neuronal damage induced by oxidative stress. In vitro assays demonstrated that treatment with 3-[(1S)-1-Aminopropyl]benzonitrile significantly reduced neuronal apoptosis when exposed to reactive oxygen species (ROS), highlighting its potential therapeutic application in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1S)-1-Aminopropyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(1S)-1-Aminopropyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.